molecular formula C9H9N3 B1584393 4-phenyl-1H-pyrazol-5-amine CAS No. 5591-70-8

4-phenyl-1H-pyrazol-5-amine

Cat. No.: B1584393
CAS No.: 5591-70-8
M. Wt: 159.19 g/mol
InChI Key: QEHKQNYBBLCFIJ-UHFFFAOYSA-N
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Description

Significance of the Pyrazole (B372694) Ring System in Medicinal Chemistry and Materials Science

The pyrazole nucleus is a versatile building block in drug discovery, with its derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. ijrpr.comnih.gov The success of pyrazole-containing drugs, such as the anti-inflammatory celecoxib (B62257) and the analgesic dipyrone, highlights the therapeutic potential of this heterocyclic system. nih.govnih.gov The United States Food and Drug Administration (FDA) has approved over 30 drugs containing a pyrazole ring since 2011, a testament to its growing importance in pharmaceuticals. nih.gov

The structural features of the pyrazole ring contribute significantly to its medicinal value. The presence of both a hydrogen bond donor (the NH group) and a hydrogen bond acceptor (the pyridine-like nitrogen) allows for diverse interactions with biological targets. mdpi.com Furthermore, the aromatic nature of the ring provides stability, and modifications to the ring can fine-tune the physicochemical properties of the resulting compounds, such as their solubility and bioavailability. ijrpr.comrroij.com

In the realm of materials science, pyrazole derivatives are utilized in the development of new materials with specific functionalities. royal-chem.comnumberanalytics.com Their applications include the creation of conductive polymers, fluorescent dyes, and materials for solar energy conversion. royal-chem.comjetir.org The adaptability of the pyrazole scaffold allows for the design of molecules with tailored optical and electronic properties, opening doors for innovation in advanced materials. rroij.com

Overview of Research Trajectories for 4-phenyl-1H-pyrazol-5-amine Derivatives

Research into this compound and its derivatives has followed several promising trajectories, primarily focusing on their synthesis and potential applications in medicinal chemistry and materials science.

One significant area of investigation involves the synthesis of novel derivatives through various chemical reactions. For instance, researchers have successfully synthesized pyrazolo[1,5-a]quinazolines through a Rh(III)-catalyzed C–H activation/cyclization cascade of phenyl-1H-pyrazol-5-amine with alkynoates and alkynamides. rsc.org Another study details the synthesis of 4-phenyl-1H-pyrazoles substituted at the 3- and 5-positions, which can serve as precursors for new asymmetric imine ligands and mixed metal polynuclear complexes. rsc.org These synthetic endeavors aim to create a diverse library of compounds for further evaluation.

In medicinal chemistry, derivatives of this compound are being explored for their potential as therapeutic agents. For example, a series of N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)(alkyl)amide derivatives have been synthesized and investigated for their pharmacological properties. researchgate.net Similarly, phenyl-4-(1H-pyrazol-5-yl) conjugated with 1H-pyrazolo[3,4-b]quinolin-5(4H)-ones have been synthesized and evaluated for their anticancer activity, with some compounds showing promising cytotoxicity against cancer cell lines. bohrium.com The structural scaffold of 4-phenyl-3-propyl-1H-pyrazol-5-amine is also considered a precursor for kinase inhibitors and antimicrobial agents. vulcanchem.com

The following table provides a summary of some researched derivatives and their potential applications:

Derivative ClassSynthetic ApproachPotential Application
Pyrazolo[1,5-a]quinazolinesRh(III)-catalyzed [5 + 1] annulationDiverse pyrazolo-fused frameworks
Substituted 3- and 5-formyl-4-phenyl-1H-pyrazolesLithiation methodsAsymmetric imine ligands, mixed metal complexes
N-(thiazol-4-yl)phenyl)(alkyl)amide derivativesMulti-step synthesisPharmacological agents
Phenyl-4-(1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]quinolin-5(4H)-onesOne-pot three-component reactionAnticancer agents
4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneCondensation reactionPharmacological ligand

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenyl-1H-pyrazol-5-amine
Source PubChem
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InChI

InChI=1S/C9H9N3/c10-9-8(6-11-12-9)7-4-2-1-3-5-7/h1-6H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHKQNYBBLCFIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204512
Record name 1H-Pyrazol-4-amine, 4-phenyl- (9CI)
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Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5591-70-8, 57999-06-1
Record name 4-Phenyl-1H-pyrazol-3-amine
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Record name Pyrazole, 3-amino-4-phenyl-
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Record name 1H-Pyrazol-4-amine, 4-phenyl- (9CI)
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Record name 4-PHENYL-1H-PYRAZOL-5-AMINE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Ii. Synthetic Methodologies for 4 Phenyl 1h Pyrazol 5 Amine and Its Derivatives

Direct Synthetic Routes to 4-phenyl-1H-pyrazol-5-amine

Direct synthesis of the this compound core often relies on cyclocondensation reactions, which are efficient in forming the pyrazole (B372694) ring. These methods include reactions between hydrazines and various nitrile-containing precursors, as well as multi-component strategies.

One of the most versatile and widely used methods for synthesizing 5-aminopyrazoles is the condensation of a hydrazine (B178648) with a β-ketonitrile. beilstein-journals.orgnih.gov This reaction proceeds through an initial nucleophilic attack of the hydrazine's terminal nitrogen on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. beilstein-journals.orgnih.gov This intermediate then undergoes intramolecular cyclization, where the other nitrogen atom attacks the nitrile carbon, yielding the final 5-aminopyrazole structure. beilstein-journals.orgnih.gov

The reaction of malononitrile (B47326) and its derivatives with hydrazines is another effective route, typically yielding 3,5-diaminopyrazoles. nih.gov Additionally, alkylidenemalononitriles, such as ethoxymethylenemalononitrile, react with hydrazine hydrate (B1144303) to produce 5-aminopyrazole-4-carbonitriles. nih.gov These aminopyrazoles are valuable precursors for more complex heterocyclic systems. chim.it

A variety of substituted 5-aminopyrazoles can be synthesized using these methods. For instance, reacting substituted phenylhydrazines with 1-aminocinnamonitriles (derived from benzoylacetonitrile) yields 5-amino-3-aryl-1H-pyrazoles. nih.gov

Table 1: Examples of Nitrile Precursors and their Resulting Pyrazole Products

Precursor Type Specific Example Reagent Product Type Citation
β-Ketonitrile Benzoylacetonitrile Phenylhydrazine (B124118) 5-Amino-1,3-diphenyl-1H-pyrazole nih.gov
Malononitrile Derivative Ethoxymethylenemalononitrile Hydrazine hydrate 5-Aminopyrazole-4-carbonitrile nih.gov

Three-component reactions offer an efficient pathway for synthesizing pyrazole derivatives by combining multiple starting materials in a single step. researchgate.net These reactions are advantageous due to their simplicity, high atom economy, and the diversity of the resulting products. researchgate.net For example, pyrazole derivatives can be synthesized through the three-component reaction of aromatic aldehydes, malononitrile, and phenylhydrazine. nih.gov

Another notable three-component synthesis involves the reaction of a 5-aminopyrazole, an arylaldehyde, and 2H-thiopyran-3,5(4H,6H)-dione in glacial acetic acid with ammonium (B1175870) acetate (B1210297) to yield complex pyrazolo[3,4-b]thiopyrano[4,3-e]pyridin-5(1H)-one derivatives. nih.govbeilstein-journals.org Similarly, spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives have been efficiently produced from the reaction of a 5-aminopyrazole, 4-hydroxycoumarin, and isatin (B1672199) using ultrasound irradiation in water. nih.govbeilstein-journals.org

Advanced Synthetic Strategies for Pyrazole-Fused Systems Incorporating the this compound Moiety

The this compound scaffold is a crucial building block for constructing fused heterocyclic systems. Advanced synthetic strategies, particularly those employing transition metal catalysis, have enabled the creation of novel and complex pyrazole-fused architectures.

Rhodium(III)-catalyzed C-H activation and annulation is a powerful tool for constructing fused heterocyclic compounds. nih.govnih.gov This methodology has been applied to the synthesis of various pyrazole-fused systems. For instance, a Rh(III)-catalyzed C-H activation/intramolecular condensation of 1-aryl-1H-pyrazol-5-amines with cyclic 2-diazo-1,3-diketones has been developed to create benzo[f]pyrazolo[1,5-a] mdpi.comresearchgate.netdiazepine scaffolds. nih.gov This one-pot procedure forms sequential C-C and C-N bonds under oxidant-free conditions. nih.gov

Furthermore, rhodium-catalyzed formal [4+1]-cyclization of aryl-substituted pyrazoles with cyclopropanols via C-H bond activation provides a route to carbonyl-functionalized pyrazolo[5,1-a]isoindoles. rsc.org These reactions exhibit good functional-group compatibility and broad substrate scope. rsc.org The C-H cleavage is often considered the rate-determining step in these transformations. rsc.org

A copper-promoted dimerization of 5-aminopyrazoles has been reported, which allows for a highly chemoselective and switchable synthesis of pyrazole-fused pyridazines and pyrazines. mdpi.comresearchgate.netnih.gov This protocol is significant as it involves the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.comresearchgate.netnih.gov The reaction demonstrates a broad substrate scope and high compatibility with various functional groups. mdpi.comnih.gov

The synthesis of dipyrazole-fused pyrazines can be achieved by reacting a 5-aminopyrazole derivative with CuCl₂, 1,10-phenanthroline (B135089), tert-butyl peroxybenzoate, and Na₂CO₃ in toluene (B28343) at 130 °C. mdpi.comresearchgate.net The addition of radical scavengers like TEMPO was found to completely inhibit the formation of the product, suggesting a radical-based mechanism. mdpi.com

Table 2: Substrate Scope for Copper-Promoted Synthesis of Dipyrazole-Fuzed Pyrazines

Pyrazole Substituent (R¹) Pyrazole Substituent (R²) Product Yield Citation
Phenyl Methyl 85% mdpi.com
4-Methylphenyl Methyl 82% mdpi.com
4-Methoxyphenyl Methyl 75% mdpi.com
4-Fluorophenyl Methyl 79% mdpi.com
4-Chlorophenyl Methyl 81% mdpi.com
4-Bromophenyl Methyl 83% mdpi.com
Thiophen-2-yl Methyl 70% mdpi.com
Phenyl Ethyl 86% mdpi.com
Phenyl Phenyl 72% mdpi.com

Reaction conditions: 5-aminopyrazole (0.2 mmol), CuCl₂ (20 mol%), 1,10-phenanthroline (0.3 equiv.), tert-butyl peroxybenzoate (0.5 equiv.), and Na₂CO₃ (2.5 equiv.) in toluene at 130 °C for 12 h. mdpi.comresearchgate.net

5-Amino-1-phenyl-1H-pyrazole-4-carbohydrazide serves as a versatile intermediate for synthesizing a range of pharmaceuticals and agrochemicals. chemimpex.com Its structure is a valuable building block for creating bioactive molecules, particularly fused heterocyclic systems like imidazopyrazoles, pyrazolopyrimidines, and pyrazolopyridines. chemimpex.com

The synthesis of pyrazolopyrimidines can be achieved by reacting 5-aminopyrazole precursors with various bielectrophilic reagents. nih.gov For example, 4-cyano or 4-carboxylate-5-aminopyrazole derivatives condense with acetylacetone (B45752) or β-ketoesters in refluxing acetic acid to yield pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. beilstein-journals.org

Pyrazolopyridines are commonly synthesized through the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. mdpi.com The reaction is typically carried out in refluxing acetic acid or with microwave irradiation. mdpi.com Regiospecific synthesis of pyrazolo[3,4-b]pyridines can be achieved by reacting 5-aminopyrazoles with trifluoromethyl-β-diketones in refluxing acetic acid. nih.gov

Development of Fluoroalkyl-Substituted Pyrazolo[1,5-a]pyrimidine Derivatives

The pyrazolo[1,5-a]pyrimidine scaffold is a significant heterocyclic system, often considered a purine (B94841) analogue, which has been explored for various biological applications. researchgate.net The synthesis of these fused ring systems typically involves the condensation reaction between a 5-aminopyrazole, such as this compound, and a 1,3-dicarbonyl compound or its equivalent. nih.gov

The introduction of fluoroalkyl groups into this scaffold is of particular interest in medicinal chemistry. One established method involves the (3+2)-cycloaddition of nitrile imines with fluorinated dipolarophiles to produce fluoroalkylated pyrazoles, which can then be further elaborated. researchgate.net For the direct synthesis of fluoroalkyl-substituted pyrazolo[1,5-a]pyrimidines, a common pathway is the reaction of a 5-aminopyrazole with a fluorinated β-dicarbonyl compound. This cyclization reaction efficiently constructs the bicyclic core with the desired fluoroalkyl substituent. The regioselectivity of the cyclization is a key consideration, influenced by the nature of the reactants and reaction conditions. nih.gov

Derivatization Strategies of this compound

The this compound molecule offers multiple sites for chemical modification, including the amino group at the C-5 position, the C-4 position of the pyrazole ring, and the N-1 nitrogen. These reactive sites allow for a diverse range of derivatization strategies.

The primary amine at the C-5 position of the pyrazole ring is a nucleophilic center that readily undergoes condensation with aldehydes and ketones to form Schiff bases, also known as imines. researchgate.net This reaction is a fundamental step in creating more complex molecular architectures. The resulting imine functionality (-N=CH-) can be a target for further chemical transformations.

Schiff bases derived from pyrazoles can exist in different tautomeric forms, such as keto-amine and enol-imine forms. scielo.org.za The stability of a particular tautomer is often influenced by strong intramolecular hydrogen bonds. scielo.org.za For example, the reaction between a 4-benzoyl-pyrazolone derivative and an amine resulted in a Schiff base that exists in the keto-amine form, stabilized by hydrogen bonding between the amine hydrogen and a carbonyl oxygen. scielo.org.za

Subsequent acylation can occur at various positions. While C-acylation at the C-4 position is a known reaction for pyrazol-5-ones, N-acylation at the amino group of this compound is also a feasible transformation, leading to the formation of amide derivatives. rsc.org

Table 1: Examples of Pyrazole-Based Schiff Base Synthesis

Reactant 1Reactant 2Product TypeReference
Pyrazole AldehydeAromatic Amines (e.g., p-methyl aniline, m-chloro aniline)Pyrazole-based Schiff Bases ekb.eg
4-benzoyl-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one4-phenyl-thiazol-2-ylamineKeto-amine tautomer of a Schiff Base scielo.org.za
5-amino-1,10-phenanthroline3,5-di-tert-butyl-2-hydroxybenzaldehydeSchiff Base with intramolecular hydrogen bonding researchgate.net

The direct halogenation of the pyrazole ring, particularly at the electron-rich C-4 position, is a crucial method for introducing a versatile chemical handle for further functionalization, such as cross-coupling reactions. beilstein-archives.orgsemanticscholar.orgacs.org Halogenation of pyrazoles and their derivatives typically occurs preferentially at the fourth position of the ring. researchgate.netresearchgate.net

An effective, metal-free protocol has been developed for the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS, where X = Cl, Br, I) as inexpensive and safe halogenating agents. beilstein-archives.org This transformation proceeds at room temperature with moderate to excellent yields and demonstrates a broad substrate scope. beilstein-archives.org The reaction mechanism is proposed to involve the NXS reacting with the π-electrons of the 5-aminopyrazole, with dimethyl sulfoxide (B87167) (DMSO) potentially acting as both a catalyst and a solvent. beilstein-archives.org

Table 2: Direct C-H Halogenation of 3-Aryl-1H-Pyrazol-5-amines

Halogenating AgentPosition of HalogenationConditionsYieldReference
N-Bromosuccinimide (NBS)C-4Room Temperature, DMSOModerate to Excellent beilstein-archives.org
N-Chlorosuccinimide (NCS)C-4Room Temperature, DMSOModerate to Excellent beilstein-archives.org
N-Iodosuccinimide (NIS)C-4Room Temperature, DMSOModerate to Excellent beilstein-archives.org

A novel synthetic strategy involves the oxidative dehydrogenative coupling of pyrazol-5-amines to selectively form highly functionalized heteroaromatic azo compounds, specifically azopyrroles. nih.govnih.govacs.org This transformation can be achieved through different catalytic systems, leading to distinct products.

One pathway involves using iodine (I₂) and tert-butyl hydroperoxide (TBHP) as an oxidant. This reaction simultaneously installs a C-I bond at the C-4 position and forms an N=N bond through an intermolecular oxidative coupling, resulting in iodo-substituted azopyrroles. nih.govacs.org

Alternatively, a copper-catalyzed oxidative coupling process can directly convert pyrazol-5-amines into azopyrroles without the concurrent iodination. nih.gov These methods are valued for their mild reaction conditions and high bond-forming efficiency. nih.gov The resulting iodo-substituted azopyrroles can be further modified, for instance, via Sonogashira cross-coupling reactions with terminal alkynes. nih.gov

Table 3: Catalytic Systems for Oxidative Coupling of Pyrazol-5-amines

Catalyst/ReagentOxidantProduct TypeKey FeaturesReference
Iodine (I₂)TBHPIodo-substituted azopyrrolesSimultaneous C-I and N-N bond formation nih.govnih.govacs.org
Copper(I) Iodide (CuI)TBHPAzopyrrolesDirect N-N bond formation nih.gov

The introduction of a carbonitrile (-CN) group, typically at the C-4 position of the 5-aminopyrazole ring, is a common strategy for creating precursors for more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. nih.govekb.eg

The most direct method for synthesizing 5-amino-1H-pyrazole-4-carbonitriles involves the condensation reaction of a hydrazine derivative with a β-ketonitrile or a malononitrile derivative. nih.govrsc.orgbeilstein-journals.org For instance, reacting phenylhydrazine with malononitrile in the presence of a suitable catalyst can yield 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. rsc.org Another approach involves the reaction of 3-oxo-3-phenylpropanenitrile with trichloroacetonitrile, followed by condensation with hydrazine hydrate, to produce 3-amino-5-phenyl-1H-4-pyrazolecarbonitrile. nih.gov These pyrazole carbonitriles are valuable intermediates; for example, they can undergo further cyclization with compounds like acetylacetone to form pyrazolo[1,5-a]pyrimidine derivatives. ekb.eg

Incorporating a sulfonamide moiety into the pyrazole structure is a widely used strategy in medicinal chemistry. This can be achieved through two primary routes: building the pyrazole ring from a sulfonamide-containing precursor or by direct sulfonylation of a pre-formed aminopyrazole.

In the first approach, a hydrazine derivative already containing a sulfonamide group, such as 4-hydrazinobenzenesulfonamide, is reacted with a β-dicarbonyl or β-ketonitrile compound. beilstein-journals.orgrsc.org This cyclization reaction directly incorporates the benzenesulfonamide (B165840) group onto the N-1 position of the pyrazole ring. rsc.org

The second approach involves the direct reaction of the amino group of this compound with an arylsulfonyl chloride. nih.gov This reaction, typically carried out in the presence of a base like triethylamine, forms a sulfonamide linkage (-NH-SO₂-) by attaching the sulfonyl group to the C-5 amino group. nih.gov

Selective Functionalization with Formyl Groups for Asymmetric Ligand Synthesis

The introduction of a formyl group (–CHO) into the pyrazole ring is a critical step in the synthesis of advanced intermediates, particularly for the development of asymmetric ligands used in catalysis. The aldehyde functionality serves as a versatile handle for constructing chiral molecules, often through the formation of imines or other C-N bonds. For pyrazole derivatives, particularly those bearing a phenyl group at the C4 position, selective formylation provides a direct route to precursors for novel polydentate ligands.

The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. scispace.comnih.govresearchgate.netmdpi.com This reaction typically uses a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). nih.govthieme-connect.com The high electron density at the C4 position of the pyrazole nucleus generally directs electrophilic substitution to this site, making the Vilsmeier-Haack reaction a reliable method for producing 4-formylpyrazoles. chim.it

While direct formylation of this compound is not extensively detailed, methodologies developed for closely related 4-phenyl-1H-pyrazoles serve as a blueprint for accessing key formylated intermediates for asymmetric ligand synthesis. Research has demonstrated two primary strategies for the generation of 4-phenyl-1H-pyrazoles substituted with formyl groups at the 3- and/or 5-positions, which are promising precursors for asymmetric imine ligands. rsc.org

One approach involves a Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group at the C4 position of a pre-functionalized pyrazole core. rsc.org However, subsequent functionalization to introduce the formyl group can result in low yields. A more effective methodology involves the direct functionalization of an N-protected 4-phenylpyrazole using lithiation methods. rsc.org This strategy allows for the regioselective introduction of a formyl group at the C5 position, a crucial step for creating specific ligand architectures. The resulting monoaldehydes, such as 4-phenyl-5-pyrazole carbaldehyde, are key building blocks for new asymmetric imine ligands. rsc.org

The general process for synthesizing these ligand precursors via lithiation is outlined below:

N-Protection: The pyrazole nitrogen is first protected, for example, with a tetrahydropyran (B127337) (THP) group, to prevent side reactions and direct the subsequent metallation.

Lithiation: The N-protected pyrazole is treated with a strong base, such as n-butyllithium (n-BuLi), at low temperatures. This selectively deprotonates the C5 position.

Formylation: The resulting lithiated intermediate is quenched with an electrophilic formylating agent, like DMF, to introduce the aldehyde group.

Deprotection: The protecting group is removed to yield the final formylated pyrazole.

This method provides targeted access to 5-formyl-4-phenyl-1H-pyrazoles, which can then be condensed with chiral amines to generate a library of asymmetric Schiff base (imine) ligands. These ligands are valuable in coordination chemistry and asymmetric catalysis, where they can be used to create chiral metal complexes. rsc.org

The table below summarizes the key findings from a study on the synthesis of formylated 4-phenyl-pyrazoles.

EntryStarting MaterialReagents and ConditionsProductYield (%)Reference
1N-(tetrahydropyran-2-yl)-4-phenylpyrazole1) n-BuLi, THF, -78 °C 2) DMF, -78 °C to rt4-phenyl-1-(tetrahydropyran-2-yl)pyrazole-5-carbaldehyde65 rsc.org
24-phenyl-1-(tetrahydropyran-2-yl)pyrazole-5-carbaldehydep-TsOH, EtOH, reflux4-phenyl-1H-pyrazole-5-carbaldehyde98 rsc.org

Iii. Spectroscopic and Structural Characterization Methodologies in 4 Phenyl 1h Pyrazol 5 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules like 4-phenyl-1H-pyrazol-5-amine. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most crucial evidence for the molecular structure. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons of the phenyl group, the pyrazole (B372694) ring, and the amine group. Similarly, the ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The chemical shifts in both spectra are highly sensitive to the molecular structure, allowing for its preliminary confirmation.

Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Aminopyrazole Structures Note: Data is based on analogous structures found in the literature, as specific data for the title compound is not detailed in the provided sources. Shifts are reported in ppm relative to TMS.

Atom Nucleus Expected Chemical Shift (ppm) Description
Phenyl Protons¹H7.20 - 7.80Aromatic region, typically appearing as multiplets due to spin-spin coupling. rsc.org
Pyrazole C3-H¹H~7.50 - 8.50A singlet, as it typically has no adjacent protons. nih.gov
Amine NH₂¹H6.50 - 7.00A broad singlet, whose position can be solvent and concentration dependent. rsc.org
Pyrazole N1-H¹H9.50 - 11.50A broad singlet, characteristic of an acidic proton on a nitrogen heterocycle. rsc.org
Phenyl Carbons¹³C120 - 140Multiple signals corresponding to the six carbons of the phenyl ring. rsc.org
Pyrazole C3¹³C~130 - 145Chemical shift is influenced by the neighboring atoms.
Pyrazole C4¹³C~125 - 135Carbon bearing the phenyl substituent.
Pyrazole C5¹³C~150 - 160Carbon bearing the amine group, significantly deshielded. rsc.org

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and confirming the molecule's connectivity. nih.govipb.pt

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those separated by two or three bonds. For this compound, COSY would show correlations among the adjacent protons on the phenyl ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC identifies direct one-bond correlations between protons and the carbons to which they are attached. sdsu.edu This is crucial for assigning the signals of the protonated carbons in both the phenyl and pyrazole rings. For instance, the signal for the pyrazole C3-H proton would show a cross-peak with the signal for the C3 carbon. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). sdsu.edu HMBC is vital for piecing together the molecular skeleton. For example, it can show correlations from the phenyl protons to the pyrazole C4 carbon, confirming the attachment point of the phenyl ring. mdpi.comjst-ud.vn

For derivatives of this compound containing specific nuclei, specialized NMR techniques are employed.

Fluorine-19 (¹⁹F) NMR: In studies involving fluorinated analogs, ¹⁹F NMR is a highly sensitive technique used to confirm the incorporation of fluorine into the molecule. The chemical shifts and coupling constants (e.g., ¹JC-F, ²JC-F) provide precise information about the electronic environment of the fluorine atom. mdpi.com

Nitrogen-15 (¹⁵N) NMR: This technique directly probes the nitrogen atoms. For the pyrazole ring, ¹⁵N NMR can distinguish between the N1 and N2 nitrogens, providing valuable data on the electronic structure. nih.gov It is particularly powerful in studies of tautomerism, as the chemical shifts of the nitrogen atoms change significantly depending on whether they are protonated or part of a double bond. nih.gov

Pyrazoles can exist in different tautomeric forms, and NMR is the primary tool for studying these equilibria in solution. researchgate.net this compound can potentially undergo amino-imino tautomerism. By analyzing NMR spectra (¹H, ¹³C, and ¹⁵N) in various solvents and at different temperatures, researchers can identify the predominant tautomer. nih.govfu-berlin.de Changes in chemical shifts and the presence or absence of specific couplings can indicate the location of the mobile proton, thereby identifying the preferred tautomeric structure and protonation sites. rsc.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.

Interactive Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Appearance
Amine (N-H)Stretching3200 - 3500Medium to strong, often two sharp peaks for a primary amine. rsc.orglibretexts.org
Pyrazole (N-H)Stretching3100 - 3300Medium, broad absorption.
Aromatic (C-H)Stretching3000 - 3100Medium to weak, sharp peaks. rsc.org
Aromatic (C=C)Stretching1450 - 1600Multiple medium to strong, sharp peaks. mdpi.com
Pyrazole Ring (C=N)Stretching1550 - 1650Medium to strong absorption. mdpi.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., ESI-MS, LC-MS, HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of a compound.

Molecular Ion Determination: MS analysis of this compound (C₉H₉N₃) will show a molecular ion peak ([M]⁺) or a protonated molecular ion ([M+H]⁺) corresponding to its molecular weight (159.19 g/mol ). uni.lu

High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-MS (Electrospray Ionization) coupled with a high-resolution analyzer can determine the mass of the molecular ion with very high accuracy (typically to four or five decimal places). mdpi.comrsc.org This allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass.

Fragmentation Patterns: The mass spectrum also provides structural information through the analysis of fragmentation patterns. The molecular ion can break apart in predictable ways, and the resulting fragment ions provide clues about the molecule's structure. Common fragmentation pathways for pyrazoles might include the cleavage of the phenyl group or fragmentation of the pyrazole ring itself. researchgate.net

LC-MS (Liquid Chromatography-Mass Spectrometry): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of the compound within complex mixtures.

Iv. Computational Chemistry Approaches in 4 Phenyl 1h Pyrazol 5 Amine Research

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For 4-phenyl-1H-pyrazol-5-amine and its derivatives, DFT calculations provide fundamental information about its geometry, stability, and spectroscopic properties. Commonly used functionals for these types of analyses include B3LYP, often paired with basis sets like 6-311++G(d,p), to achieve a balance between accuracy and computational cost researchgate.netnih.govajchem-a.com.

Geometry Optimization: Before any properties can be accurately predicted, the molecule's most stable three-dimensional structure (its equilibrium geometry) must be determined. DFT calculations are used to optimize the molecular geometry by finding the lowest energy conformation. For derivatives of this compound, studies show that the pyrazole (B372694) and phenyl rings are typically not coplanar; a twist angle between the two planar fragments is a common feature figshare.comtandfonline.com.

Electronic Structure Analysis:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron researchgate.net. The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of chemical reactivity, kinetic stability, and polarizability researchgate.netnih.gov. A smaller energy gap suggests higher reactivity and potential for intramolecular charge transfer researchgate.netnih.gov. For a derivative, 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one, the band gap energy was found to be 2.3 eV researchgate.net.

Molecular Electrostatic Potential (MEP): MEP maps are visual representations of the charge distribution on a molecule's surface deeporigin.com. These maps use a color scale (typically red for negative potential, blue for positive) to identify electron-rich and electron-poor regions. For aminopyrazole derivatives, the negative potential (red) is often localized around electronegative atoms like nitrogen and oxygen, indicating sites susceptible to electrophilic attack. In contrast, positive potential (blue) is usually found around hydrogen atoms, marking them as sites for nucleophilic attack tandfonline.comdeeporigin.comresearchgate.net. MEP analysis is vital for predicting intermolecular interactions, such as hydrogen bonding, and understanding how the molecule will interact with biological targets researchgate.netresearchgate.net.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Pyrazole Derivatives

Compound/Derivative HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Reference
Pyrazole Derivative M1 -5.92 -2.50 3.42 nih.gov
Pyrazole Derivative M2 -5.91 -2.77 3.14 nih.gov
Pyrazole Derivative M3 -5.87 -2.85 3.02 nih.gov
Pyrazole Derivative M6 -6.06 -2.90 3.16 nih.gov

DFT calculations are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. After geometry optimization, a frequency calculation is performed to confirm that the structure is at a true energy minimum and to predict its vibrational modes asrjetsjournal.orgmdpi.com. The calculated frequencies are often scaled by an empirical factor to better match experimental data obtained from techniques like FT-IR spectroscopy ajchem-a.com. This combined experimental and theoretical approach allows for the precise assignment of observed spectral bands to specific molecular motions, such as C-H stretching, N-H bending, or pyrazole ring deformations ajchem-a.comasrjetsjournal.org. For pyrazole derivatives, theoretical calculations have shown excellent agreement with experimental spectra, aiding in the structural characterization of newly synthesized compounds researchgate.nettandfonline.comnih.gov.

Pyrazoles, particularly those with amino or hydroxyl substituents, can exist in different tautomeric forms. For this compound, amine-imine tautomerism is possible. DFT calculations can determine the relative energies and thermodynamic parameters (like Gibbs free energy and enthalpy) of each tautomer to predict the most stable form in the gas phase or in different solvents nih.govnih.gov. Studies on related pyrazolone (B3327878) systems show that the equilibrium can heavily favor one tautomer over others, a factor that is critical for understanding the molecule's chemical behavior and biological function nih.govdntb.gov.ua.

Furthermore, DFT is used to identify the most likely site for protonation by calculating the proton affinity (PA) and gas-phase basicity (GB) for each potential basic center (e.g., the different nitrogen atoms in the pyrazole ring and the exocyclic amino group) . For a related compound, 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, a preliminary study indicated that the N1 atom of the pyrazole ring is the most favorable center for protonation .

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-stacking, are crucial for molecular recognition and crystal packing nih.govnih.gov. NCI analysis, often visualized using Reduced Density Gradient (RDG) maps, identifies and characterizes these weak interactions within a molecule or between molecules nih.govresearchgate.net. The RDG method plots the reduced density gradient against the electron density, where specific patterns and surfaces reveal different types of interactions researchgate.net. This analysis is valuable for understanding the forces that stabilize the crystal structure of this compound and its interactions with solvents or biological receptors nih.govresearchgate.net.

Molecular Docking Simulations for Ligand-Receptor Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex alrasheedcol.edu.iq. Pyrazole derivatives are known to exhibit a wide range of biological activities, and docking studies are frequently used to screen their potential as inhibitors for various protein targets, including kinases like EGFR, CDK2, and Aurora A ugm.ac.idnih.govresearchgate.net.

Table 2: Example Binding Affinities of Pyrazole Derivatives with Protein Targets

Protein Target PDB ID Ligand/Derivative Binding Energy (kJ/mol) Reference
VEGFR-2 2QU5 Derivative 1b -10.09 nih.govresearchgate.net
Aurora A 2W1G Derivative 1d -8.57 nih.govresearchgate.net
CDK2 2VTO Derivative 2b -10.35 nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time nih.govuzh.ch. After a ligand is docked into a receptor, an MD simulation can be run on the resulting complex to assess its stability and observe its behavior in a more realistic, solvated environment rsc.orgresearchgate.net.

MD simulations provide valuable information on:

Complex Stability: By monitoring parameters like the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time (e.g., 100 nanoseconds), researchers can determine if the ligand remains stably bound in the active site rsc.org.

Conformational Dynamics: MD reveals the flexibility of both the protein and the ligand, showing how they adapt to each other upon binding nih.govresearchgate.net. This can uncover important conformational changes that are not apparent from static docking poses.

Interaction Persistence: The simulation allows for the analysis of the persistence of key interactions (like hydrogen bonds) over time, providing a more rigorous assessment of the binding mode predicted by docking rsc.orgresearchgate.net.

These simulations are computationally intensive but provide a deeper understanding of the thermodynamics and kinetics of ligand-receptor binding, crucial for validating docking results and refining drug design nih.govuzh.ch.

Table 3: Mentioned Compounds

Compound Name
This compound
3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and In Silico Screening

The prediction of ADMET properties is a critical step in the early stages of drug development, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. For derivatives of this compound, various computational models and software are employed to forecast these essential characteristics.

In silico ADMET studies on various pyrazole and pyrazoline derivatives have demonstrated their potential for good oral bioavailability. researchgate.netorientjchem.org For instance, studies on novel benzenesulfonamide (B165840) derivatives incorporating pyrazole rings, designed as potential diuretics, have shown favorable bioavailability and adherence to Lipinski's rule of five, which is a key indicator of drug-likeness. orientjchem.org Similarly, computational analysis of newly synthesized pyrazoline and benzodioxole derivatives indicated promising drug-likeness properties. researchgate.net

ADMET prediction for a series of pyrazole derivatives has been performed using online tools like SwissADME. orientjchem.orgidaampublications.in These platforms evaluate a range of parameters including gastrointestinal absorption, blood-brain barrier (BBB) permeability, and potential for metabolism by cytochrome P450 enzymes. For example, some pyrazole compounds have been predicted to have good BBB penetration, a crucial factor for drugs targeting the central nervous system. researchgate.net

The following table summarizes key ADMET properties often predicted for pyrazole derivatives:

PropertyDescriptionSignificance in Drug Development
Absorption The process by which a drug enters the bloodstream.High gastrointestinal (GI) absorption is desirable for orally administered drugs.
Distribution The reversible transfer of a drug from one location to another within the body.Determines the concentration of the drug at its site of action. Blood-brain barrier (BBB) penetration is critical for CNS-active drugs.
Metabolism The chemical alteration of a drug by the body.Affects the drug's duration of action and potential for drug-drug interactions. Cytochrome P450 (CYP) enzyme inhibition is a key concern.
Excretion The removal of the drug and its metabolites from the body.Influences the half-life and dosing frequency of the drug.
Toxicity The potential for the drug to cause harmful effects.Early identification of potential toxicity can prevent adverse events in later stages of development.

In silico screening, often in conjunction with ADMET prediction, allows for the rapid evaluation of large libraries of virtual compounds. This approach helps to prioritize the synthesis and experimental testing of molecules with the highest probability of success.

Structure-Activity Relationship (SAR) Derivation through Computational Methods

Computational methods are pivotal in deriving Structure-Activity Relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. Quantitative Structure-Activity Relationship (QSAR) models are frequently developed for pyrazole derivatives to predict their activity against various biological targets. nih.gov

For example, 2D and 3D-QSAR studies have been successfully employed to establish correlations between the structural features of pyrazole derivatives and their anticancer, antibacterial, and hypoglycemic activities. researchgate.nettandfonline.com These models can identify key molecular descriptors that are either positively or negatively correlated with the desired biological effect.

Key findings from SAR studies on pyrazole derivatives include:

The nature and position of substituents on the phenyl ring can significantly impact activity. Electron-withdrawing groups, for instance, have been shown to influence the antimicrobial activity of certain pyrazolyl-thiazole derivatives. nih.gov

The presence of specific functional groups, such as a methyl group on the pyrazole ring or a hydrazine (B178648) group, has been correlated with enhanced anticancer activity in some series of pyrazole carbohydrazide (B1668358) and acetohydrazide derivatives. nih.gov

For pyrazole-based inhibitors of certain enzymes, the substitution pattern on the pyrazole core is crucial for potency and selectivity. nih.gov

Molecular docking studies are another powerful computational tool used to understand SAR. By simulating the binding of a ligand to the active site of a target protein, docking can provide insights into the key interactions that govern biological activity. This information is invaluable for the rational design of more potent and selective inhibitors. For instance, docking studies have been used to investigate the binding of pyrazole derivatives to enzymes like carbonic anhydrase and to rationalize the observed inhibitory activities. orientjchem.org

The combination of QSAR and molecular docking provides a comprehensive approach to understanding the SAR of this compound derivatives, guiding the design of new analogs with improved therapeutic potential.

V. Biological and Pharmacological Research of 4 Phenyl 1h Pyrazol 5 Amine and Its Derivatives

Anticancer and Cytotoxic Activities

Derivatives of 4-phenyl-1H-pyrazol-5-amine have emerged as a significant area of interest in oncology research, demonstrating notable efficacy against various cancer cell lines. The versatility of the pyrazole (B372694) core allows for molecular modifications that can tune the compound's activity, leading to the development of potent cytotoxic agents.

Mechanisms of Action (e.g., Inhibition of Cell Growth, Induction of Apoptosis, Kinase Inhibition (e.g., p38MAPK, CDK2, CDK4))

The anticancer effects of this compound derivatives are attributed to several mechanisms of action at the cellular level. A primary mechanism is the induction of apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells. nih.govrsc.org For instance, certain pyrazole derivatives have been shown to trigger apoptosis in triple-negative breast cancer cells (MDA-MB-468) through the generation of reactive oxygen species (ROS) and activation of caspase-3. nih.gov Similarly, novel pyrazole-benzo[d]thiazole derivatives have demonstrated the ability to induce apoptosis in MDA-MB-231 breast cancer cells in a concentration-dependent manner. nih.gov

Kinase inhibition is another significant mechanism through which these compounds exert their anticancer effects. mdpi.com Cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, are prominent targets. mdpi.com Derivatives have been developed as potent inhibitors of CDK2 and CDK4, leading to cell cycle arrest and preventing cancer cell proliferation. mdpi.comnih.govnih.govnih.gov For example, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were identified as potent CDK2 inhibitors, causing cell cycle arrest in the S and G2/M phases and inducing apoptosis in ovarian cancer cells. nih.govnih.gov Furthermore, 5-aminopyrazole derivatives have been studied for their ability to inhibit p38 MAPK, another key enzyme involved in cellular stress responses and inflammation, which can contribute to cancer progression. nih.gov The anticancer efficacy of pyrazole derivatives is also linked to the inhibition of other critical targets in cancer cells, including topoisomerase II, EGFR, VEGFR, and tubulin. nih.govnih.gov

In Vitro Cytotoxicity against Specific Human Cancer Cell Lines

The cytotoxic potential of this compound derivatives has been demonstrated against a broad spectrum of human cancer cell lines in laboratory settings. These studies are crucial for identifying promising candidates for further preclinical and clinical development.

For example, novel pyrazole derivatives have shown significant cytotoxic effects against the human lung cancer cell line A549. mdpi.comalrasheedcol.edu.iq In one study, a 3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide derivative was particularly effective in inhibiting the growth of A549 cells. mdpi.com Other research has documented the potent activity of pyrazole derivatives against breast cancer cell lines, such as MCF-7. mdpi.comnih.gov Notably, 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives were shown to be lethal to MCF-7 cells while exhibiting lower toxicity towards normal human fibroblast cells. mdpi.com

The cytotoxic activity of these compounds extends to other cancer types as well. Significant growth inhibition has been observed in liver cancer (HepG2), cervical cancer (HeLa), and colon cancer (HCT-116) cell lines. nih.gov One study reported on pyrazole-indole hybrids that exhibited excellent anticancer activity against HepG2 cells, with IC50 values significantly lower than the standard reference drug, doxorubicin. semanticscholar.org Another compound, (E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene) hydrazinecarboximidamide, showed potent in vitro anti-proliferative activity against MDA-MB-231, MCF-7, HepG2, and SMMC-7721 cell lines. nih.gov

Derivative TypeCancer Cell LineActivity Metric (e.g., IC50, EC50)Observed Effect
3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamideA549 (Lung)EC50 = 220.20 µMInhibition of cell growth mdpi.com
4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazoloneMCF-7 (Breast)~50% lethality at 35-150 µg/mLDose and time-dependent reduction in cell viability mdpi.com
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-PyrazoleMDA-MB-468 (Breast)IC50 = 14.97 µM (24h)Dose and time-dependent cell toxicity nih.gov
Pyrazolo[3,4-d]pyrimidine derivativeA549 (Lung)IC50 = 8.21 µMPotent cytotoxicity nih.gov
Pyrazolo[3,4-d]pyrimidine derivativeHCT116 (Colorectal)IC50 = 19.56 µMPotent cytotoxicity nih.gov
5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamideHepG2 (Liver)IC50 = 6.1 µMExcellent anticancer inhibition semanticscholar.org
(E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene) hydrazinecarboximidamideMDA-MB-231 (Breast)IC50 = 2.41 µMPotent anti-proliferative activity nih.gov
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivativeVarious (13 cancer cell lines)GI50 = 0.127–0.560 μMSub-micromolar antiproliferative activity nih.govnih.gov

Anti-estrogenic Effects

The development of breast cancer is often driven by estrogen receptors (ERs). eco-vector.com Consequently, compounds that can modulate the activity of these receptors are of significant interest in breast cancer therapy. Some pyrazole derivatives have been investigated for their potential anti-estrogenic effects. Molecular docking studies have shown that certain fluorinated pyrazole derivatives can bind to the human estrogen receptor alpha (ERα) with high affinity, suggesting a potential mechanism for their anti-breast cancer activity. mdpi.com This indicates that these compounds could act as ERα inhibitors, thereby interfering with the signaling pathways that promote the growth of estrogen-dependent breast cancers.

Antimicrobial Activities

In addition to their anticancer properties, derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities. This dual functionality makes them attractive scaffolds for the development of novel therapeutic agents that could potentially address both infectious diseases and cancer.

Antibacterial Efficacy (e.g., against Gram-positive and Gram-negative Bacteria)

Numerous studies have confirmed the efficacy of pyrazole derivatives against a range of both Gram-positive and Gram-negative bacteria. researchgate.netmeddocsonline.org For example, certain 1H-pyrazole-3-carboxylic acid derivatives have shown inhibitory effects against Bacillus cereus and Staphylococcus aureus (Gram-positive), as well as Escherichia coli and Pseudomonas putida (Gram-negative). researchgate.net A series of novel 1,3-bis-benzoic acid and trifluoromethyl phenyl derived pyrazoles have been synthesized and shown to be highly potent growth inhibitors of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with low toxicity to human cells. nih.gov

The structural modifications of the pyrazole ring play a crucial role in determining the antibacterial potency. For instance, the complexation of a weakly active pyrazole derivative into nanoparticles with a cationic macromolecule significantly enhanced its antibacterial effects against a wide range of clinically relevant Gram-positive and Gram-negative multidrug-resistant strains. mdpi.com

Derivative TypeBacterial StrainGram StainObserved Effect
1H-pyrazole-3-carboxylic acid derivativeBacillus cereusPositiveInhibitor effects on growth researchgate.net
1H-pyrazole-3-carboxylic acid derivativeStaphylococcus aureusPositiveInhibitor effects on growth researchgate.net
1H-pyrazole-3-carboxylic acid derivativeEscherichia coliNegativeInhibitor effects on growth researchgate.net
1H-pyrazole-3-carboxylic acid derivativePseudomonas putidaNegativeInhibitor effects on growth researchgate.net
4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivativeStaphylococcus aureus (including MRSA)PositiveHighly potent growth inhibitors with low MIC nih.gov
4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivativeEnterococcus faecalisPositiveLow tendency for resistance development nih.gov
Pyrazole hydrochloride salt (CB1H) in nanoparticlesPseudomonas aeruginosa (colistin-resistant)NegativeVery low MIC (1.2 µM) mdpi.com
Pyrazole hydrochloride salt (CB1H) in nanoparticlesKlebsiella pneumoniae (colistin-resistant)NegativeVery low MIC (2.4 µM) mdpi.com

Antifungal Properties

The antifungal potential of this compound derivatives has also been a subject of significant research, particularly in the context of agricultural applications and human health. nih.gov Various synthesized pyrazole carboxamides have displayed notable antifungal activity against several phytopathogenic fungi, including Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. nih.gov One isoxazole (B147169) pyrazole carboxylate derivative, in particular, exhibited significant antifungal activity against R. solani, with an EC50 value lower than the commercial fungicide carbendazol. nih.gov

Furthermore, other studies have reported the antifungal activity of pyrazole derivatives against Fusarium graminearum and Colletotrichum micotianae, with some compounds showing efficacy comparable to or even slightly higher than the commercial fungicide pyraclostrobin. nih.gov The broad-spectrum antifungal activity of these compounds highlights their potential for development as novel fungicides. nih.gov Some mercaptotriazole derivatives have also shown promising activity against yeast-like fungi. researchgate.net

Antibiofilm Activities

Bacterial biofilms, structured communities of bacteria encased in a self-produced matrix, are notoriously resistant to conventional antibiotics. The development of agents that can disrupt these biofilms is a critical area of research. Several derivatives of this compound have demonstrated promising antibiofilm capabilities.

One study investigated a series of novel pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives and found that five of the compounds exhibited strong biofilm-forming activity at their minimum inhibitory concentrations (MICs) by over 60% against Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov Scanning electron microscopy confirmed the disruption of the biofilm structure in the presence of these derivatives. researchgate.net Another derivative, N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide, showed significant in vitro activity against both planktonic (free-floating) and biofilm-forming cells of Haemophilus influenzae and Haemophilus parainfluenzae.

Furthermore, research on 4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochloride derivatives revealed their ability to prevent biofilm formation in Salmonella species, with a reduction of up to 5.2 log10. Naphthyl-substituted pyrazole-derived hydrazones have also been identified as potent inhibitors of S. aureus and Acinetobacter baumannii biofilms. nih.gov

Table 1: Selected Pyrazole Derivatives and their Antibiofilm Activity

Compound/Derivative Class Target Organism(s) Observed Effect
Pyrazolo[1,5-a]pyrimidine derivatives S. aureus, P. aeruginosa >60% biofilm inhibition at MIC nih.gov
N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide H. influenzae, H. parainfluenzae Inhibition of planktonic and biofilm cells
4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochloride Salmonella spp. Prevention of biofilm formation

Target Identification and Mechanism of Action (e.g., MurB Enzyme Inhibition)

Understanding the specific molecular targets and mechanisms of action is crucial for drug development. For pyrazole derivatives, one identified target is the MurB enzyme, which is involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.

A study on 1,4-bis[((2-(3-substituted-1-aryl-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine derivatives found that compounds with para-nitro or para-chloro groups exhibited excellent inhibitory activity against the MurB enzyme. cu.edu.eg The most potent compound in this series, 5e, demonstrated a half-maximal inhibitory concentration (IC50) value of 3.1 μM against MurB. cu.edu.eg This inhibition of a key enzyme in cell wall synthesis provides a clear mechanism for the antibacterial effects of these specific pyrazole derivatives. cu.edu.eg Other proposed mechanisms for the antimicrobial action of pyrazole derivatives include the disruption of the bacterial cell wall and the inhibition of DNA gyrase. nih.govmdpi.com

Anti-inflammatory Properties

Inflammation is a complex biological response implicated in numerous diseases. Pyrazole derivatives have long been recognized for their anti-inflammatory potential. nih.govmdpi.com Research has shown that certain 1-phenyl-1H-pyrazole derivatives exhibit strong anti-inflammatory activity in animal models. semanticscholar.org

The mechanism of this anti-inflammatory action is often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). nih.gov A study on 4,5-dihydro-1H-pyrazole-1-yl acetate (B1210297) derivatives found that they could inhibit COX enzymes, thereby preventing the conversion of arachidonic acid to prostaglandin (B15479496) H2. nih.gov These compounds also significantly reduced the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). More recent efforts have focused on designing multi-target anti-inflammatory agents, with 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives showing inhibitory activity against COX-2, 5-lipoxygenase (5-LOX), and carbonic anhydrases. nih.gov

Enzyme and Receptor Inhibition Studies

Carbonic anhydrases are a family of metalloenzymes that play crucial roles in various physiological processes. Their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. rsc.org Numerous studies have demonstrated that pyrazole-based benzenesulfonamide (B165840) derivatives are effective inhibitors of human carbonic anhydrase (hCA) isoforms.

One series of 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides showed inhibition constants (Ki) in the nanomolar range against hCA I and hCA II. nih.govsemanticscholar.org Another study reported pyrazole compounds with Ki values ranging from 5.13–16.9 nM for hCA I and 11.77–67.39 nM for hCA II. nih.gov Further research on pyrazole-based benzene (B151609) sulfonamides identified compounds that were more active than the standard inhibitor acetazolamide (B1664987) against hCAII, hCAIX, and hCAXII isoforms, with IC50 values as low as 0.12 μM for hCAXII. rsc.org

Table 2: Carbonic Anhydrase Inhibition by Pyrazole Derivatives

Derivative Class Target Isoform(s) Inhibition Data (Ki or IC50) Reference
4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides hCA I, hCA II Ki: 316.7–533.1 nM (hCA I), 412.5–624.6 nM (hCA II) nih.gov
Pyrazole-based benzene sulfonamides hCA II, hCA IX, hCA XII IC50: 0.24 μM (hCAII), 0.15 μM (hCAIX), 0.12 μM (hCAXII) rsc.org
4,5-dihydro-1H-pyrazole-1-carbothioamides hCA I, hCA II Ki: 5.13–16.9 nM (hCA I), 11.77–67.39 nM (hCA II) nih.gov

Dipeptidyl peptidase-IV (DPP-IV) inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. The pyrazole scaffold has been successfully incorporated into the design of potent DPP-IV inhibitors.

A study on new pyrazole-incorporated thiosemicarbazones identified 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide (2f) as a highly effective DPP-IV inhibitor with an IC50 value of 1.266 nM. nih.govresearchgate.net This was significantly more potent than the well-known DPP-IV inhibitor sitagliptin, which had an IC50 of 4.380 nM in the same study. nih.gov The presence and position of substituents on the phenyl ring were found to be critical for the inhibitory activity. For instance, the bromo-substituted compound was the most potent, while trifluoromethyl and biphenyl-substituted derivatives also showed marked inhibitory effects with IC50 values of 4.775 nM and 18.061 nM, respectively. nih.gov

Table 3: DPP-IV Inhibition by Pyrazole-Based Thiosemicarbazones

Compound Key Substituent DPP-IV IC50 (nM)
2f 4-bromo 1.266 ± 0.264 nih.gov
2g 4-trifluoromethyl 4.775 ± 0.296 nih.gov
2o 4-biphenyl 18.061 ± 0.311 nih.gov
2k 4-thiomethyl 22.671 ± 0.301 nih.gov
2i 4-methoxy 43.312 ± 0.372 nih.gov

Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase implicated in the pathophysiology of several diseases, including neurodegenerative disorders like Alzheimer's disease, bipolar disorder, and cancer. Consequently, the development of GSK-3 inhibitors is an active area of therapeutic research.

A series of novel thieno[3,2-c]pyrazol-3-amine derivatives were designed and evaluated as potential GSK-3β inhibitors. nih.gov One compound from this series, 16b, was identified as a particularly potent GSK-3β inhibitor, with an IC50 of 3.1 nM in vitro. nih.gov This compound demonstrated high selectivity and, in cellular assays, was shown to decrease the hyperphosphorylation of the tau protein at Ser396, a key pathological event in Alzheimer's disease. nih.gov Other pyrimidine (B1678525) derivatives featuring a pyrazole moiety have also shown GSK-3β inhibition in the nanomolar range. nih.gov

Table 4: GSK-3β Inhibition by Pyrazole Derivatives

Compound/Derivative Class GSK-3β IC50 Key Findings
Thieno[3,2-c]pyrazol-3-amine (16b) 3.1 nM nih.gov Decreased phosphorylated tau at Ser396 nih.gov
Thieno[3,2-c]pyrazol-3-amine (16a) 4.4 nM nih.gov Potent GSK-3β inhibitor nih.gov
Phenyl substituted analogue (18a) 84 nM nih.gov Modest GSK-3β inhibitory activity nih.gov

Monoamine Oxidase (MAO) Inhibition

Derivatives of the pyrazole scaffold have been identified as potent inhibitors of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. The inhibition of MAO-A is a key mechanism for antidepressant drugs. nih.gov

Research into 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives identified compounds with high inhibitory activity against both MAO-A and MAO-B isoforms. nih.gov Specifically, replacing a substituted phenyl ring at the N1 position with an acetyl group was found to enhance inhibitory activity and selectivity towards MAOs. globalresearchonline.net Studies on pyrazoline analogs have shown a significant affinity for the MAO-A target protein. chula.ac.th Computational docking studies have further supported these findings, revealing good interaction points between pyrazoline derivatives and the MAO-A enzyme. nih.gov

Derivative ClassTargetKey FindingsReference
1-thiocarbamoyl-3-phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazolesMAO-A and MAO-BShowed high inhibitory activity against both isoforms. nih.gov
N1-acetyl pyrazole derivativesMAOsIncreased inhibitory activity and selectivity. globalresearchonline.net
Pyrazoline analogsMAO-ADemonstrated profound affinity toward the target protein in in-silico and in-vivo studies. chula.ac.th
1,3,5-Pyrazoline derivativesMAO-ADocking studies revealed good interaction points with the enzyme. nih.gov

Corticotrophin-Releasing Factor-1 (CRF-1) Receptor Antagonism

Specific data regarding the antagonism of the Corticotrophin-Releasing Factor-1 (CRF-1) receptor by this compound and its derivatives were not available in the reviewed literature.

GABA Inhibition

The γ-aminobutyric acid (GABA) receptor system, the primary inhibitory neurotransmitter system in the central nervous system, is a target for some pyrazole derivatives. Research has shown that the activity of aryl pyrazole derivatives at the GABAA receptor is dependent on their molecular structure. nih.gov Certain aryl pyrazoles can potentiate GABA-evoked chloride currents, an effect that may be antagonized by other derivatives. nih.gov The insecticide Fipronil, a phenylpyrazole derivative, is known to be a potent GABA receptor inhibitor. acs.org Inspired by this, novel phenylpyrazole esterified derivatives have been synthesized and investigated as potential GABA receptor inhibitors in the context of developing new insecticides. acs.org

Anticonvulsant Properties

The pyrazole nucleus is a key feature in many compounds investigated for anticonvulsant activity. researchgate.net Numerous derivatives have been synthesized and tested in preclinical models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) assays, demonstrating significant anticonvulsive potential. nih.gov One study identified a specific substituted pyrazole, compound 7h, as a particularly potent anticonvulsant agent that also exhibited CNS depressant activity without causing behavioral alterations in mice. nih.gov Further research into novel imidazole-pyrazole hybrids has also yielded compounds with promising anticonvulsant properties. wisdomlib.org The development of pyrazole derivatives continues to be an active area of research for new antiepileptic drugs. nih.govjapsonline.com

Derivative ClassScreening ModelResultReference
Substituted pyrazolesMES and scPTZ assaysShowed significant anticonvulsive activity; compound 7h was most potent. nih.gov
4-(4,5-diphenyl-1H-imidazol-2-yl)-3,1-substituted phenyl-1H-pyrazole derivativesNot specifiedCompounds 5d, 5e, and 5g were identified as potent anticonvulsants. wisdomlib.org
General Pyrazole DerivativesGeneral screeningRecognized as possessing anticonvulsant activities. researchgate.netjapsonline.comresearchgate.net

Other Biological Activities (e.g., Antioxidant, Antipyretic, Analgesic, CNS Impact, Antitubercular, Antimalarial, Antileishmanial, Antidepressant, Antifilarial)

The versatile pyrazole scaffold is a constituent of molecules exhibiting a broad spectrum of pharmacological activities. researchgate.netscispace.commdpi.com

Antioxidant: Many pyrazole derivatives have been synthesized and evaluated for their antioxidant properties, often using the DPPH free radical scavenging method. nih.govnih.govresearchgate.net Certain pyrazole-based sulfonamide and pyrazolyl-naphthalene derivatives have shown significant free radical scavenging activity. nih.govnih.gov

Antipyretic and Analgesic: Pyrazole derivatives have a long history as antipyretic and analgesic agents. jmchemsci.commdpi.com Novel 1,3,5-trisubstituted pyrazole derivatives have demonstrated noteworthy defense against hyperthermia and nociception in animal models. asianpubs.org Similarly, various other synthesized series have shown potent analgesic activity, sometimes comparable to standard drugs. wisdomlib.orgrjpbr.comsciencescholar.us

CNS Impact: Beyond specific anticonvulsant and antidepressant effects, pyrazoline derivatives have been generally studied for their impact on the central nervous system, with many compounds showing potential as neuroprotective agents. igmpublication.orgnih.gov

Antitubercular: With the rise of drug-resistant tuberculosis, there is an urgent need for new anti-TB agents. rowan.edubohrium.com Numerous pyrazole-containing derivatives have been synthesized and tested against Mycobacterium tuberculosis, with some showing promising potency. japsonline.comrowan.edunih.gov

Antimalarial: The emergence of drug-resistant malaria parasites necessitates the discovery of novel antimalarial agents. nih.govnih.gov Pyrazole derivatives have been reported to inhibit various enzymes and receptors critical for the parasite's survival. scispace.com Several series of substituted anilino-pyrazoles and pyrazolyl-pyrazoline derivatives have shown significant antiplasmodial activity, including against chloroquine-resistant strains. mdpi.comtandfonline.com

Antileishmanial: Leishmaniasis is a parasitic disease requiring new therapeutic options. nih.gov Pyrazole and its derivatives have been investigated as a source of antileishmanial compounds. japsonline.comtandfonline.com Various pyrazole derivatives, including pyrazolopyridines and phenyl pyrazolines, have exhibited potent activity against Leishmania species, in some cases surpassing the efficacy of standard drugs like miltefosine. nih.govacademicjournals.org

Antidepressant: As mentioned in section 5.4.4, pyrazoline derivatives are effective MAO inhibitors, which underlies their antidepressant-like activity. nih.gov Multiple studies using animal models like the tail suspension test and forced swim test have confirmed the antidepressant potential of various 2-pyrazoline (B94618) and triazolo-pyrazoline derivatives. nih.govnih.govdergipark.org.tr

Antifilarial: No specific information regarding the antifilarial activity of this compound and its derivatives was found in the reviewed literature.

Structure-Activity Relationship (SAR) Investigations in Biological Contexts

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of the pyrazole scaffold. Research across various biological activities has yielded key insights into how structural modifications influence efficacy.

Antimalarial Activity: In the development of antimalarial agents, it was found that replacing an ester group on the pyrazole ring with a nitrile group led to a significant loss of activity, likely due to the absence of hydrogen-bond formation. nih.gov The nature and position of substituents on the aryl rings are critical. For instance, in a series of pyrazolylpyrazoline derivatives, a methyl substituent on a phenyl group and an acetyl substituent on the pyrazoline ring were favorable for antiplasmodial activity. tandfonline.com

Antitubercular Activity: For antitubercular pyrazole-based compounds targeting the UDP-galactopyranose mutase (MtbUGM) enzyme, the presence of an unmasked hydroxyl group was found to be important for activity. O-acyl analogues showed less activity compared to the parent hydroxyl compound. mdpi.com

Antidepressant Activity: In a series of pyrazoline derivatives evaluated for antidepressant efficacy, compounds with a 4-chlorophenyl or 4-fluorophenyl group at the 5-position of the pyrazoline ring showed good activity. chula.ac.th

General Insights: Across multiple studies, the nature of substituents at the N1, C3, and C5 positions of the pyrazole/pyrazoline ring dictates the biological effect. The presence of electron-donating or electron-withdrawing groups on attached phenyl rings can significantly alter activities such as antioxidant or antimicrobial efficacy. researchgate.netjapsonline.com For example, in one study on pyrazole carboxamide derivatives, compounds with electron-donating groups were more effective against fungal strains than those with electron-withdrawing groups. japsonline.com Bioisosteric replacement, such as substituting a triazole moiety with a pyrazole, is also a strategy used to enrich SAR data and confirm the importance of specific structural features for activity. nih.gov

Impact of Substituent Positioning and Electronic Nature on Biological Efficacy and Selectivity

The biological activity of derivatives based on the this compound core is profoundly influenced by the placement and electronic characteristics (i.e., electron-donating or electron-withdrawing) of substituents on both the pyrazole and phenyl rings. Structure-activity relationship (SAR) studies have been instrumental in elucidating these effects, guiding the optimization of lead compounds for various biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes.

For instance, in the development of anti-tubercular agents based on a 5-amino-1H-pyrazole-4-carboxamide scaffold, preliminary SAR analysis revealed that the presence of electron-withdrawing substituents on the phenyl rings at both the R and R' positions was beneficial for antibacterial activity. nih.gov Conversely, the introduction of electron-donating groups led to a significant decrease in potency. nih.gov Similarly, for a series of pyrazole-tetrazole hybrid compounds, SAR studies indicated that derivatives bearing electron-withdrawing groups were more potent, with the para position on the phenyl ring being the most favorable for activity. mdpi.com

The position of substituents is equally critical. In the pursuit of p38 MAP kinase inhibitors, the addition of a 2,3-dihydroxypropoxy moiety to the C4 phenyl ring resulted in a compound with higher selectivity and excellent drug-like properties, including high oral bioavailability. nih.gov For a different class of compounds, N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides acting as positive allosteric modulators of the mGluR5 receptor, it was found that electronegative substituents in the para-position of the benzamide (B126) moiety increased potency. Further enhancement was observed with the placement of a halogen atom in the ortho-position of the 1-phenyl ring.

In the context of meprin inhibitors, substitutions on the N-phenyl group of the pyrazole core also demonstrated the importance of substituent nature. nih.gov The introduction of acidic carboxyphenyl residues led to a threefold increase in the inhibition of meprin β, which was attributed to a favorable interaction with an arginine residue in the enzyme's binding pocket. nih.gov The electronic character of substituents on a phenyl ring attached to the pyrazole core can also dictate selectivity. For pyrazole-based kinase inhibitors, it was observed that a meta-disubstituted central phenyl ring was crucial for achieving selectivity for Aurora B kinase over other kinases like FLT3 and KIT. mdpi.com

These findings underscore a general principle in the medicinal chemistry of this compound derivatives: both the electronic properties and the specific location of substituents are key determinants of biological efficacy and selectivity, requiring careful consideration during the design of new therapeutic agents.

Table 1: Influence of Substituent Position and Nature on Biological Activity

Compound SeriesBiological TargetSubstituent & PositionElectronic NatureEffect on Activity/SelectivityReference
5-Amino-1H-pyrazole-4-carboxamidesAnti-tubercularSubstituents on phenyl ringsElectron-withdrawingIncreased potency nih.gov
5-Amino-1H-pyrazole-4-carboxamidesAnti-tubercularSubstituents on phenyl ringsElectron-donatingReduced potency nih.gov
N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamidesmGluR5Para-position of benzamide moietyElectronegativeIncreased potency
N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamidesmGluR5Ortho-position of 1-phenyl ringHalogenIncreased potency
5-Amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanonesp38 MAP KinaseC4 phenyl ring2,3-dihydroxypropoxy groupIncreased selectivity, improved drug-like properties nih.gov
N-phenyl pyrazole hydroxamatesMeprin βN-phenyl groupAcidic carboxyphenyl groupIncreased inhibition nih.gov
Diaryl pyrazolesAurora B KinaseCentral phenyl ringMeta-disubstitutionIncreased selectivity over FLT3 and KIT mdpi.com

Rational Design for Enhanced Potency and Selectivity

The development of potent and selective drugs from the this compound scaffold has increasingly relied on rational design strategies, which leverage a deep understanding of the molecular interactions between the compound and its biological target. nih.gov These approaches, often supported by computational chemistry, allow for the deliberate modification of a lead compound to optimize its pharmacological profile. eurasianjournals.com

Structure-based drug design is a powerful strategy that utilizes the three-dimensional structure of the target protein, often obtained through X-ray crystallography, to guide molecular modifications. nih.gov For example, in the design of pan-Fibroblast Growth Factor Receptor (FGFR) covalent inhibitors, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were synthesized to target both wild-type and drug-resistant mutant forms of the enzyme. nih.gov X-ray co-crystal structures revealed how the lead compound binds irreversibly to FGFR1, providing a blueprint for designing derivatives that could overcome resistance caused by gatekeeper mutations. nih.gov This approach led to the development of compound 10h , which demonstrated nanomolar activity against multiple FGFR isoforms and their clinically relevant mutants. nih.gov

Similarly, a step-by-step structural optimization was employed to develop potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). mdpi.com By modifying the structure of a known FLT3 inhibitor, researchers systematically explored different chemical groups to enhance binding affinity. This optimization revealed that the combination of a piperazine (B1678402) group in a hydrophilic pocket, a benzene ring as a linker, and a bulkier fused ring in a deep hydrophobic pocket significantly increased inhibitory activity against FLT3 and cyclin-dependent kinases (CDKs). mdpi.com

Computational modeling, including molecular docking and molecular dynamics simulations, plays a crucial role in rational design by predicting how a molecule will bind to its target. nih.goveurasianjournals.com These techniques can elucidate the binding modes of pyrazole derivatives, identify key interactions, and help explain the basis for selectivity. eurasianjournals.com For instance, computational studies on 5-aminopyrazole derivatives targeting FGFR1 and FGFR4 were used to explore the mechanisms of binding and selectivity. By analyzing intermolecular interaction patterns and calculating binding free energies, researchers could understand why certain inhibitors preferentially bind to one receptor subtype over another, providing valuable insights for designing more selective drugs.

The rational optimization of a pyrazole-imidazoline hit compound for activity against Trypanosoma cruzi involved adding amino and methyl substituents to modulate polarity and improve interaction with hydrophobic domains at the protein binding site. nih.gov This strategy led to the identification of promising candidates with enhanced trypanocidal efficacy. nih.gov These examples highlight how a rational, structure-informed approach is essential for transforming a basic this compound scaffold into a highly potent and selective therapeutic agent.

Table 2: Examples of Rational Design for Pyrazole Derivatives

TargetLead Compound/ScaffoldDesign StrategyResulting Derivative FeatureOutcomeReference
FGFR (wild-type and mutants)5-Amino-1H-pyrazole-4-carboxamideStructure-based design to overcome gatekeeper mutation resistance.Covalent binding warhead.Compound 10h with nanomolar pan-FGFR activity and activity against V564F mutant. nih.gov
FLT3 / CDKsFN-1501 (1H-pyrazole-3-carboxamide)Step-by-step structural optimization to fit specific binding pockets.Combination of piperazine, benzene linker, and bulky fused ring.Compound 8t with significantly increased potency against FLT3 and CDKs. mdpi.com
Trypanosoma cruziPyrazole-imidazoline hitModulation of polarity and addition of groups to interact with hydrophobic domains.Addition of amino and methyl groups.Increased trypanocidal efficacy. nih.gov
p38 MAP Kinase5-Amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanoneUse of X-ray crystallography to guide optimization of potency and physicochemical properties.Addition of a 2,3-dihydroxypropoxy moiety on the C4 phenyl ring.Compound RO3201195 with higher selectivity and excellent bioavailability. nih.gov

Vi. Advanced Applications and Material Science Contributions

Nonlinear Optical (NLO) Properties of Pyrazole (B372694) Derivatives

Pyrazole derivatives have emerged as a significant class of compounds in the field of nonlinear optics (NLO). NLO materials are capable of altering the properties of light, such as its frequency and phase, which is crucial for applications in optical communications, data storage, and laser technology. The NLO response in organic molecules often arises from a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer (ICT).

Research into pyrazole-based compounds has demonstrated their potential as effective NLO materials. For instance, studies on pyrazole-5-ones have revealed that these molecules exist in a planar hydrazo tautomeric form, a structural feature responsible for their NLO properties. researchgate.net Computational analyses, such as those using the GAMESS 2012 software, have been employed to calculate key NLO parameters. researchgate.net The NLO efficiency is often correlated with a high first-order hyperpolarizability (β) and a low HOMO-LUMO energy gap. researchgate.net For a series of pyrazole-5-ones, β values were calculated to be as high as 17.49 × 10⁻³⁰ esu. researchgate.net

Similarly, novel azo dyes synthesized from 4-amino-2,3-dimethyl-1-phenyl-3-pyrazol-5-one have been investigated for their NLO characteristics. researchgate.net Density Functional Theory (DFT) calculations are commonly used to determine properties like polarizability (α') and hyperpolarizability (β), which are indicative of a material's NLO response. researchgate.net The presence of donor and acceptor groups within the molecular structure of these pyrazole derivatives creates a dipole moment and enhances the ICT process, which is fundamental to their NLO activity. researchgate.net

Table 1: Calculated NLO Properties of Selected Pyrazole-5-one Derivatives

Compound First-Order Hyperpolarizability (βtot) (x 10⁻³⁰ esu)
AzH2 17.49
AzH4 8.09

Data sourced from studies on pyrazole-5-ones, which exist as hydrazo tautomers responsible for NLO properties. researchgate.net

Applications in Azo Dyes and Optical Materials

The primary amino group on the pyrazole ring, as seen in 4-phenyl-1H-pyrazol-5-amine, makes it an excellent precursor for the synthesis of azo dyes. Azo dyes, characterized by the R−N=N−R' functional group, constitute the largest and most versatile class of synthetic organic dyes. The synthesis typically involves a diazotization reaction, where the 5-amino-pyrazole is converted into a diazonium salt, followed by a coupling reaction with an electron-rich substrate like a phenol (B47542) or another aromatic amine. nih.govmdpi.com

This straightforward synthesis allows for the creation of a wide array of dyes with varied colors and properties. jbiochemtech.com For example, new pyrazole azo dyes have been synthesized by coupling 4-(ethoxycarbonyl)-3-methyl-1H-pyrazole-5-diazonium chloride with various active methylene (B1212753) compounds. mdpi.com The resulting dyes exhibit different shades depending on the coupling component used. jbiochemtech.com

The structural properties of these dyes, particularly the existence of azo-hydrazo tautomerism, significantly influence their color and stability. mdpi.com Spectroscopic analyses, including FT-IR, UV-VIS, and NMR, are crucial for characterizing these compounds and confirming their structures. mdpi.com Studies have shown that in polar solvents, the hydrazo tautomer is often the prevalent form. mdpi.com These pyrazole-based azo dyes have been investigated for coloring materials used in the varnishes and paints industry, demonstrating their utility in creating specific color properties in water-based acrylic resins. mdpi.com

Table 2: Synthesis and Characterization of Pyrazole-Based Azo Dyes

Starting Amine Coupling Component Resulting Dye Class Characterization Methods
Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate Active methylene derivatives Pyrazole azo dyes FT-IR, UV-VIS, 1H NMR, 13C NMR, MS
Aryl amine derivatives 1-cyanoacetylpiperidine 3-aminopyrazol-5-ol dispersion dyes IR, 1H NMR, MS
5-amino-4-arylazo-3-methyl-1H-pyrazoles Hydrazine (B178648) monohydrate Azo dyes containing pyrazole Not specified

This table summarizes the synthesis of various azo dyes derived from aminopyrazole precursors. nih.govmdpi.comnih.gov

Development of Heat-Resistant Explosives

The inherent thermal stability of the pyrazole ring has made its derivatives attractive candidates for the development of heat-resistant explosives. These materials are essential for applications where high temperatures are encountered, such as in aerospace technology and deep-well drilling. researchgate.net By introducing multiple nitro groups (-NO₂) onto the pyrazole and associated phenyl rings, chemists can create high-energy-density materials with exceptional thermal stability. nih.govmdpi.com

A new class of heat-resistant explosives has been synthesized based on polynitro-functionalized 4-phenyl-1H-pyrazoles. rsc.orgresearchgate.net These compounds are typically prepared by coupling a dinitropyrazole moiety with polynitrobenzene derivatives. rsc.orgresearchgate.net The resulting molecules exhibit high decomposition temperatures, often exceeding 250 °C, with some derivatives showing stability above 300 °C. rsc.orgresearchgate.net For instance, N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine and its salts have shown decomposition temperatures ranging from 216 °C to 299 °C. rsc.org Another example, 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT), and its salts exhibit even greater stability, with decomposition temperatures between 215 °C and 340 °C. researchgate.net

The performance of these energetic materials is evaluated based on several parameters, including thermal stability (decomposition temperature, Tdec), density (ρ), detonation velocity (vD), and detonation pressure (P). Many nitrated pyrazole compounds demonstrate a favorable balance between high performance and low sensitivity to impact and friction, making them safer alternatives to conventional explosives like RDX and HMX. nih.govrsc.org

Table 3: Properties of Selected Pyrazole-Based Heat-Resistant Explosives

Compound Decomposition Temp. (Tdec) Density (ρ) (g cm⁻³) Detonation Velocity (vD) (m s⁻¹) Detonation Pressure (P) (GPa)
Amino derivative (5) of polynitro-functionalized 4-phenyl-1H-pyrazole > 300 °C Not specified Not specified Not specified
Penta-nitro derivative (6) of polynitro-functionalized 4-phenyl-1H-pyrazole > 300 °C Not specified Not specified Not specified
N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine Salt (4) 290 °C Not specified 9364 Not specified
1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT) > 215 °C Not specified 8236 - 9167 26.5 - 37.8

Data for polynitro-functionalized 4-phenyl-1H-pyrazoles and other dinitropyrazole derivatives. researchgate.netrsc.orgresearchgate.netrsc.org

Vii. Future Directions and Research Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of pyrazole (B372694) derivatives, including the 4-phenyl-1H-pyrazol-5-amine core, has traditionally relied on classical cyclocondensation reactions. chim.itresearchgate.net However, future efforts are increasingly focused on developing novel and sustainable synthetic routes that offer improved efficiency, reduced environmental impact, and greater molecular diversity.

Key areas of exploration include:

Green Chemistry Approaches : The use of environmentally benign solvents like water or ethanol, and the development of catalyst-free or reusable catalyst systems are central to sustainable synthesis. researchgate.netnih.gov For instance, an efficient, taurine-catalyzed green multicomponent approach has been developed for synthesizing densely substituted dihydropyrano[2,3-c]pyrazoles. researchgate.net Similarly, a novel nano-catalyst, LDH@PTRMS@DCMBA@CuI, has demonstrated high efficiency in the one-pot, three-component synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives in a water/ethanol solvent system, offering advantages like mild conditions, short reaction times, and catalyst reusability. nih.gov

Multicomponent Reactions (MCRs) : One-pot MCRs are highly valued for their ability to construct complex molecules from simple starting materials in a single step, which enhances efficiency and reduces waste. nih.gov The synthesis of novel 1H-furo[2,3-c]pyrazole-4-amines has been achieved through a one-pot, four-component domino reaction in water without a catalyst. researchgate.net

Advanced Catalysis : The application of transition-metal catalysts, photoredox reactions, and nanocatalysts is expanding the toolkit for pyrazole synthesis. mdpi.com A nano-ZnO catalyzed protocol has been shown to be a highly efficient and green method for synthesizing 1,3,5-substituted pyrazole derivatives. nih.gov

Microwave-Assisted Synthesis : Microwave irradiation can significantly accelerate reaction times and improve yields in pyrazole synthesis, often under solvent-free conditions. mdpi.com

Table 1: Comparison of Modern Synthetic Methodologies for Pyrazole Derivatives
MethodologyKey FeaturesAdvantagesExample Application
Green Multicomponent ReactionUse of eco-friendly catalysts (e.g., taurine) and solvents. researchgate.netEnvironmentally friendly, high atom economy. researchgate.netSynthesis of dihydropyrano[2,3-c]pyrazoles. researchgate.net
NanocatalysisCatalyst immobilized on layered double hydroxide (B78521) (LDH). nih.govHigh yield, short reaction time, catalyst reusability, mild conditions. nih.govSynthesis of 5-amino-1H-pyrazole-5-carbonitriles. nih.gov
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions. mdpi.comRapid synthesis, often solvent-free, improved yields. mdpi.comSynthesis of 3,5-disubstituted-1H-pyrazoles. mdpi.com
One-Pot Domino ReactionMultiple bond-forming reactions in a single pot without isolating intermediates. researchgate.netHigh efficiency, simple procedure, reduced waste. researchgate.netSynthesis of 1H-furo[2,3-c]pyrazole-4-amines. researchgate.net

Deeper Mechanistic Understanding of Biological Actions and Target Validation

Derivatives of this compound have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govglobalresearchonline.net A crucial future direction is to move beyond preliminary screening to a deeper, mechanistic understanding of how these compounds interact with their biological targets.

Future research will focus on:

Target Identification and Validation : While many derivatives show potent biological effects, their precise molecular targets are often not fully elucidated. Advanced techniques such as chemical proteomics, thermal shift assays, and genetic screening will be instrumental in identifying and validating the specific proteins (e.g., enzymes, receptors) that these compounds bind to. For example, specific 5-amino-1H-pyrazole-4-carboxamide derivatives have been identified as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a key target in cancer therapy. nih.gov

Structure-Activity Relationship (SAR) Studies : Detailed SAR studies are essential to understand how specific structural modifications influence biological activity. Research has shown that for certain 4-amino-5-phenylpyrazoles, the presence of a trifluoromethyl group is key for anti-inflammatory activity. nih.gov Similarly, for p38 MAP kinase inhibitors, a 2,3-dihydroxypropoxy moiety on the C4 phenyl ring was found to enhance selectivity and bioavailability. nih.gov

Elucidation of Signaling Pathways : Once a target is validated, it is critical to understand how its modulation by a pyrazole derivative affects downstream cellular signaling pathways. For instance, inhibitors of Bruton's Tyrosine Kinase (BTK) and p38MAPK, which can be based on the aminopyrazole scaffold, interfere with key signaling pathways in B-cell malignancies and inflammation, respectively. nih.gov

Rational Design and Optimization of Derivatives for Enhanced Potency, Selectivity, and Bioavailability

The ultimate goal in drug discovery is to develop compounds with high potency, exquisite selectivity for their intended target, and favorable pharmacokinetic properties. Rational design, guided by structural biology and computational chemistry, is key to optimizing this compound derivatives.

Key optimization strategies include:

Enhancing Potency : This involves modifying the scaffold to achieve stronger interactions with the biological target. X-ray crystallography of inhibitors bound to their target, such as p38α MAP kinase, provides a structural blueprint for designing modifications that improve binding affinity and, consequently, potency. nih.gov

Improving Selectivity : To minimize off-target effects, derivatives must be selective. For example, designing pyrazole derivatives that specifically inhibit a particular kinase isoform (e.g., p38α over p38β) is a significant challenge that can be addressed by exploiting subtle differences in their ATP-binding pockets. nih.gov

Optimizing Bioavailability : A compound's therapeutic potential can be limited by poor absorption, distribution, metabolism, and excretion (ADME) properties. Future work will focus on modifying derivatives to improve these characteristics. Strategies include introducing polar, ionizable groups to increase aqueous solubility or adding specific substituents to block sites of metabolic oxidation, thereby improving metabolic stability and oral bioavailability. nih.gov For instance, adding a methylamine (B109427) substitution to a pyrazole ring greatly improved the oral bioavailability of a DCN1/UBE2M interaction inhibitor from poor to 92%. nih.gov

Table 2: Strategies for Optimizing this compound Derivatives
Optimization GoalStrategyRationaleExample
Enhanced PotencyStructure-based design using X-ray crystallography. nih.govAllows for precise modifications to maximize binding interactions with the target.Optimization of p38MAPK inhibitors. nih.gov
Improved SelectivityExploiting structural differences between target isoforms.Minimizes off-target effects and potential toxicity.Designing isoform-specific kinase inhibitors. nih.gov
Increased SolubilityIntroduction of polar, ionizable groups. nih.govPoor solubility can limit absorption and bioavailability.Adding a phosphate (B84403) or hydrochloride salt to an amine-substituted pyrazole. nih.gov
Enhanced BioavailabilityModifying substituents to block metabolic pathways. nih.govReduces first-pass metabolism, increasing the amount of drug reaching systemic circulation.Fixing a meta-CF3 phenyl group to improve metabolic stability. nih.gov

Integration of Advanced Computational and Experimental Methodologies in Drug Discovery and Materials Science

The synergy between computational and experimental techniques is accelerating the discovery and development of new molecules. For this compound derivatives, this integration is crucial for navigating the vast chemical space and predicting molecular properties.

Future directions involve:

Computational Modeling : Techniques like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are being used to predict how pyrazole derivatives will bind to targets, estimate their biological activity, and predict their ADME properties. alrasheedcol.edu.iqresearchgate.net Molecular docking has been used to determine the binding modes of pyrazole derivatives with enzymes like α-glucosidase and α-amylase. nih.gov

High-Throughput Screening (HTS) : HTS allows for the rapid testing of large libraries of pyrazole derivatives against biological targets, enabling the swift identification of initial "hits."

Structural Biology : X-ray crystallography and cryo-electron microscopy (cryo-EM) provide high-resolution three-dimensional structures of pyrazole derivatives in complex with their target proteins. nih.gov These structures are invaluable for understanding the mechanism of action and guiding the rational design of more potent and selective analogs. nih.gov

Investigation of Emerging Biological Targets and Applications

The structural versatility of the this compound core suggests that its therapeutic potential is far from exhausted. nbinno.com Researchers are continually exploring new biological targets and applications for these compounds beyond their established roles.

Emerging areas of investigation include:

Immuno-oncology : Small molecules that can modulate the immune system's response to cancer are in high demand. Recently, phenyl-pyrazolone derivatives have been designed that have a high affinity for PD-L1, a critical immune checkpoint protein, and can inhibit the PD-1/PD-L1 interaction. mdpi.com

Antiviral Agents : The need for novel antiviral therapies is ever-present. Substituted pyrazole derivatives have shown promising antiviral activity against a range of viruses, including hepatitis A and Herpes simplex virus type-1. nih.gov Certain pyrazolo furan-2(5H)-one derivatives have also been investigated as potential inhibitors of SARS-CoV-2. nih.gov

Antidiabetic Agents : Pyrazole derivatives are being explored for the management of type 2 diabetes. Some compounds have shown potent inhibition of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, which is a therapeutic strategy for controlling postprandial hyperglycemia. nih.gov

Agrochemicals : The pyrazole scaffold is also important in agricultural chemistry. Derivatives are used in the formulation of herbicides and fungicides, contributing to crop protection. chemimpex.comresearchgate.net

The continued exploration of these and other novel targets will undoubtedly expand the therapeutic and industrial applications of the this compound scaffold.

Q & A

Q. What are the common synthetic routes for preparing 4-phenyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

this compound is typically synthesized via condensation reactions of substituted pyrazole precursors with aromatic aldehydes or ketones. For example, thiourea analogues can undergo cyclization with halogenating agents to form regioisomers of pyrazole derivatives . Reaction conditions such as solvent choice (e.g., ethanol vs. DMF), temperature (room temperature vs. reflux), and catalyst presence (e.g., acetic acid) critically affect regioselectivity and yield. For instance, thiourea derivatives converted to halogenated pyrazol-amines at 80°C showed >70% yield, while lower temperatures led to incomplete reactions .

Q. How should this compound be stored to maintain stability?

Proper storage conditions are essential to prevent degradation. Evidence suggests storing the compound in airtight containers under inert gas (e.g., nitrogen) at –20°C, with desiccants to avoid moisture absorption. Prolonged exposure to light or humidity can lead to decomposition, as observed in reduced binding affinity in biological assays after improper storage .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR confirm substituent positions on the pyrazole ring (e.g., phenyl vs. methoxymethyl groups) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as seen in studies of halogenated analogues .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns, especially for regioisomeric differentiation .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole-amine synthesis be addressed?

Regioselectivity is influenced by steric and electronic factors. For example, introducing electron-withdrawing groups (e.g., nitro or chloro) on the phenyl ring directs amine formation to specific positions. Computational modeling (DFT) can predict favorable reaction pathways, while optimizing solvent polarity (e.g., DMSO for polar intermediates) enhances selectivity. Evidence shows that microwave-assisted synthesis reduces side reactions, improving regioselectivity by 15–20% compared to conventional methods .

Q. What strategies resolve contradictions in biological activity data for pyrazole-amine derivatives?

Discrepancies in bioactivity (e.g., antitubercular IC50_{50} values) often arise from assay conditions or structural variations. To address this:

  • Use orthogonal assays (e.g., fluorescence polarization vs. microplate dilution) to cross-validate results.
  • Perform SAR studies: For example, replacing the 4-phenyl group with a 4-fluorophenyl moiety increased antitubercular activity by 3-fold, highlighting substituent effects .
  • Control for compound purity via HPLC (>95%) to exclude degradation artifacts .

Q. How do structural modifications impact the compound’s application in energetic materials?

Introducing nitro groups or tetrazole rings (e.g., HANTP derivatives) enhances detonation velocity (DD: 8,500–9,200 m/s) and thermal stability (TdT_d: 171–270°C). Crystal engineering via salt formation (e.g., potassium or guanidinium salts) improves density (up to 2.92 g/cm3^3) and reduces sensitivity to friction, making them viable green primary explosives .

Table 1: Key Properties of Modified Pyrazole-Amines in Energetic Applications

DerivativeDensity (g/cm³)TdT_d (°C)Detonation Velocity (m/s)Sensitivity (IS/FS)*
HANTP (neutral)1.781718,5003 J / 40 N
HANTP-K salt2.922709,2005 J / 48 N
HANTP-NH4_41.922108,8004 J / 45 N
*IS: Impact sensitivity; FS: Friction sensitivity .

Q. What computational tools aid in pyrazole-amine crystallography and refinement?

The SHELX suite (e.g., SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule crystallography. Key steps include:

  • Data scaling : Use SADABS for absorption corrections.
  • Hydrogen placement : SHELXL’s HFIX command automates H-atom positioning.
  • Validation : Check R-factor convergence (<0.05) and residual density maps. Evidence highlights SHELX’s robustness in resolving disordered pyrazole rings in derivatives like 4-(4-fluorophenyl) analogues .

Methodological Guidance

  • For synthesis : Prioritize one-pot reactions under solvent-free conditions to reduce purification steps and improve atom economy .
  • For bioactivity testing : Include positive controls (e.g., isoniazid for antitubercular assays) and validate via dose-response curves .
  • For structural analysis : Combine XRD with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···π bonds) influencing crystal packing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.